molecular formula C18H21N3O3S B2975104 Methyl 4-((2-phenylthiazole-4-carboxamido)methyl)piperidine-1-carboxylate CAS No. 1797793-82-8

Methyl 4-((2-phenylthiazole-4-carboxamido)methyl)piperidine-1-carboxylate

Cat. No.: B2975104
CAS No.: 1797793-82-8
M. Wt: 359.44
InChI Key: ABKFQUBFKRPCQI-UHFFFAOYSA-N
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Description

Methyl 4-((2-phenylthiazole-4-carboxamido)methyl)piperidine-1-carboxylate: is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a five-membered ring structure This particular compound features a phenyl group attached to the thiazole ring, which is further connected to a piperidine ring via an amide bond

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 2-phenylthiazole-4-carboxylic acid and piperidine-1-carboxylate.

  • Amide Bond Formation: The carboxylic acid group of 2-phenylthiazole-4-carboxylic acid is activated using reagents like thionyl chloride (SOCl₂) to form the corresponding acid chloride. This acid chloride is then reacted with piperidine-1-carboxylate to form the amide bond.

  • Methylation: The resulting amide is methylated using methyl iodide (CH₃I) in the presence of a base such as triethylamine (Et₃N) to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. Large-scale reactions are carefully monitored to maintain optimal reaction conditions, such as temperature, pressure, and pH, to achieve high yields and purity.

Types of Reactions:

  • Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.

  • Reduction: Reduction of the thiazole ring can lead to the formation of thiazolidines.

  • Substitution: The phenyl group on the thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Electrophiles like nitric acid (HNO₃) or halogens (Cl₂, Br₂) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides or sulfones.

  • Reduction: Thiazolidines.

  • Substitution: Nitrophenyl or halophenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Its amide and piperidine functionalities make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: The biological activity of thiazole derivatives has been extensively studied. Compounds like Methyl 4-((2-phenylthiazole-4-carboxamido)methyl)piperidine-1-carboxylate have shown potential as antimicrobial, antifungal, and anticancer agents.

Medicine: Thiazole derivatives are explored for their therapeutic potential. They have been investigated for their ability to inhibit various enzymes and receptors, making them candidates for drug development.

Industry: In material science, thiazole derivatives are used in the development of new materials with unique properties, such as enhanced thermal stability and electrical conductivity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological target. For example, if used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The molecular targets and pathways involved would vary based on the specific application and the biological system .

Comparison with Similar Compounds

  • 2-Aminothiazole-4-carboxylate

  • 2-Phenylthiazole-4-carboxylic acid

  • Piperidine-1-carboxylate

Uniqueness: Methyl 4-((2-phenylthiazole-4-carboxamido)methyl)piperidine-1-carboxylate stands out due to its specific combination of functional groups, which provides unique chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 4-[[(2-phenyl-1,3-thiazole-4-carbonyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-24-18(23)21-9-7-13(8-10-21)11-19-16(22)15-12-25-17(20-15)14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKFQUBFKRPCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)C2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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